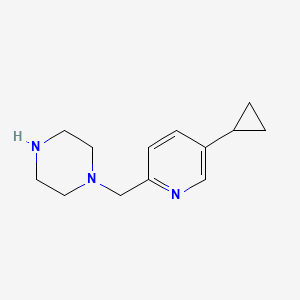

1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine

説明

特性

IUPAC Name |

1-[(5-cyclopropylpyridin-2-yl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-2-11(1)12-3-4-13(15-9-12)10-16-7-5-14-6-8-16/h3-4,9,11,14H,1-2,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQHSVOCWHRXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)CN3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744459 | |

| Record name | 1-[(5-Cyclopropylpyridin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211592-05-0 | |

| Record name | 1-[(5-Cyclopropylpyridin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine chemical properties

An In-depth Technical Guide to 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine: Properties, Synthesis, and Research Applications

Executive Summary

This technical guide provides a comprehensive overview of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This molecule uniquely combines three key structural motifs: a pyridine ring, a cyclopropyl group, and a piperazine moiety. While public data on this specific compound is limited, its constituent parts are well-characterized in numerous pharmacologically active agents. This document synthesizes available data, draws logical inferences from structurally related compounds, and presents reasoned hypotheses regarding its chemical properties, synthesis, and potential applications. We will explore its role as a versatile chemical scaffold and intermediate, providing protocols for its potential synthesis, characterization, and safe handling to support its use in advanced research settings.

Core Chemical Properties and Identifiers

1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine (CAS No. 1211592-05-0) is a complex amine whose properties are dictated by its composite structure. The pyridine ring provides aromaticity and a site for hydrogen bonding, the piperazine ring offers a basic nitrogen center for salt formation and further functionalization, and the cyclopropyl group can enhance metabolic stability and target binding affinity.

Caption: Chemical structure of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine.

The key physicochemical properties are summarized below. It is important to note that several of these values are predicted based on computational models due to the absence of extensive empirical data in published literature.[1]

| Property | Value | Source |

| CAS Number | 1211592-05-0 | ChemicalBook[1] |

| Molecular Formula | C₁₂H₁₇N₃ | ChemicalBook[1] |

| Molecular Weight | 203.28 g/mol | ChemicalBook[1] |

| Predicted Boiling Point | 384.7 ± 37.0 °C | ChemicalBook[1] |

| Predicted Density | 1.135 ± 0.06 g/cm³ | ChemicalBook[1] |

| Predicted pKa | 8.80 ± 0.29 | ChemicalBook[1] |

| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds |

| Storage Temperature | 2-8°C | ChemicalBook[1] |

Plausible Synthetic Pathways

An alternative, also viable, route is the nucleophilic substitution of a 2-(halomethyl)-5-cyclopropylpyridine with piperazine. Both pathways converge on the same final product and are illustrated below.

Caption: Proposed synthetic workflows for the target compound.

Experimental Protocol: Reductive Amination (Proposed)

This protocol is a predictive methodology based on established chemical principles.

-

Reaction Setup: To a solution of 5-cyclopropylpyridine-2-carbaldehyde (1.0 eq) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane), add piperazine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture. The choice of this reagent is critical as it is selective for imines in the presence of aldehydes and is effective under neutral or slightly acidic conditions.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product.

Analytical Characterization Profile (Predicted)

The structural identity and purity of the synthesized compound would be confirmed using standard analytical techniques. Below are the expected spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:

-

Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.

-

A singlet around δ 3.6-3.8 ppm for the methylene bridge protons (-CH₂-).

-

Broad signals for the piperazine ring protons, with distinct shifts for those adjacent to the two different nitrogen atoms.

-

A characteristic set of multiplets in the upfield region (δ 0.5-1.5 ppm) for the cyclopropyl group protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 12 distinct carbon signals corresponding to the molecular formula, confirming the presence of all carbon environments.

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 204.29.

Role in Medicinal Chemistry and Drug Discovery

The true value of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine lies in its potential as a molecular scaffold or intermediate for the synthesis of more complex drug candidates. The secondary amine of the piperazine ring serves as a convenient attachment point for a wide variety of functional groups and molecular fragments.

This is highly relevant in modern drug discovery. For instance, the structurally related fragment, 1-(cyclopropylmethyl)piperazine, is a key intermediate in the synthesis of Volasertib, an inhibitor of the Polo-like kinase 1 (Plk1) enzyme developed for treating Acute Myelogenous Leukemia (AML).[2] This established precedent underscores the pharmacological relevance of the cyclopropylmethyl-piperazine core.

Caption: Application of the core scaffold in drug discovery.

By reacting various acyl chlorides, sulfonyl chlorides, isocyanates, or alkyl halides with the secondary amine of the title compound, researchers can rapidly generate a library of novel molecules for screening against various biological targets. The cyclopropyl-pyridine portion of the molecule can act as a crucial binding element, while the newly introduced functionality explores additional binding pockets or modifies physicochemical properties such as solubility and cell permeability.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine is not publicly available. Therefore, a conservative approach to handling is required, based on the known hazards of its constituent functional groups, particularly the piperazine moiety.

| Hazard Class | Precautionary Statement | Basis of Assessment |

| Skin Corrosion/Irritation | H314/H315: Causes severe skin burns and eye damage or causes skin irritation. | Piperazine and its derivatives are known irritants and can be corrosive.[3][4] |

| Eye Damage/Irritation | H318: Causes serious eye damage. | Amine compounds are often severely irritating or damaging to the eyes.[5] |

| Respiratory/Skin Sensitization | H317/H334: May cause an allergic skin reaction or allergy/asthma symptoms. | Piperazine is a known sensitizer.[4] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[3][6]

-

Engineering Controls: Ensure that safety showers and eyewash stations are readily accessible.[5]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[3][6] Keep away from heat, sparks, and open flames, as related compounds can be combustible.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[9]

References

- Google Patents. (2019). CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.

-

Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-(Cyclopropylmethyl)piperazine | CAS#:57184-25-5. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Piperazine, 1-(Cyclopropylmethyl). Retrieved from [Link]

- Google Patents. (1982). EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics.

-

J&W Pharmlab. (n.d.). 1-Cyclopropyl-2-methyl-piperazine - CAS:1226290-91-0. Retrieved from [Link]

-

PubChem. (n.d.). 1-((2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazine. Retrieved from [Link]

-

Synthonix. (n.d.). 1-(Cyclopropylmethyl)piperazine dihydrochloride - [C49680]. Retrieved from [Link]

Sources

- 1. 1-((5-cyclopropylpyridin-2-yl)Methyl)piperazine | 1211592-05-0 [amp.chemicalbook.com]

- 2. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. mmbio.byu.edu [mmbio.byu.edu]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 1-(Cyclopropylmethyl)piperazine | 57184-25-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine (CAS Number 1211592-05-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Scaffold in Drug Discovery

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its widespread presence in biologically active compounds targeting a vast array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an attractive component for modulating solubility, permeability, and receptor interactions. This guide focuses on a specific, promising derivative: 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine. The introduction of a cyclopropyl group on the pyridine ring offers a unique conformational rigidity and metabolic stability, making this compound a compelling candidate for further investigation in drug discovery programs. This document serves as a comprehensive technical resource, providing insights into its synthesis, potential biological activities, and a roadmap for its evaluation.

Chemical Identity and Properties

| Identifier | Value |

| IUPAC Name | 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine |

| CAS Number | 1211592-05-0 |

| Molecular Formula | C₁₃H₁₉N₃ |

| Molecular Weight | 217.31 g/mol |

| Predicted Boiling Point | 384.7±37.0 °C |

| Predicted Density | 1.135±0.06 g/cm³ |

| Predicted pKa | 8.80±0.29 |

Proposed Synthesis Pathway

The synthesis of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine can be approached through a convergent synthesis strategy, combining the preparation of the key intermediates: 5-cyclopropyl-2-(chloromethyl)pyridine and N-Boc-piperazine. The rationale behind this multi-step synthesis is to build the molecule in a controlled manner, allowing for purification at intermediate stages and ensuring the final product's high purity.

Diagram of the Proposed Synthetic Workflow

Caption: A proposed multi-step synthesis pathway for 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine.

Detailed Experimental Protocol

Part 1: Synthesis of 5-Cyclopropyl-2-(chloromethyl)pyridine

-

Suzuki Coupling to form 5-Cyclopropyl-2-methylpyridine:

-

To a solution of 5-bromo-2-methylpyridine (1.0 eq) in a suitable solvent system such as a mixture of toluene and water, add cyclopropylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 5-cyclopropyl-2-methylpyridine.

-

-

Radical Chlorination to form 5-Cyclopropyl-2-(chloromethyl)pyridine:

-

Dissolve 5-cyclopropyl-2-methylpyridine (1.0 eq) in a non-polar solvent such as carbon tetrachloride.

-

Add N-chlorosuccinimide (NCS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.1 eq).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 5-cyclopropyl-2-(chloromethyl)pyridine, which can be used in the next step without further purification or purified by chromatography if necessary.

-

Part 2: Synthesis of N-Boc-piperazine

-

Boc Protection of Piperazine:

-

Dissolve piperazine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.0 eq) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by column chromatography to obtain pure N-Boc-piperazine.

-

Part 3: Final Assembly and Deprotection

-

Nucleophilic Substitution:

-

To a solution of N-Boc-piperazine (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add the crude 5-cyclopropyl-2-(chloromethyl)pyridine (1.0 eq) to the mixture.

-

Stir the reaction at room temperature or gentle heating (50-60 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.

-

After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude tert-butyl 4-((5-cyclopropylpyridin-2-yl)methyl)piperazine-1-carboxylate.

-

-

Boc Deprotection:

-

Dissolve the crude Boc-protected intermediate in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated aqueous NaHCO₃ solution) and extract the final product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final compound, 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine, by column chromatography or crystallization to yield the desired product.

-

Potential Biological Activity and Therapeutic Applications

The structural motifs present in 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine suggest several potential avenues for biological activity. The piperazine ring is a common pharmacophore in a multitude of drugs with diverse therapeutic applications.[1][2] Furthermore, the substituted pyridine ring is also a key component in many biologically active molecules.

A notable patent application suggests that alkylated piperazine compounds, which include the pyridinyl-methyl-piperazine scaffold, may act as modulators of Bruton's tyrosine kinase (BTK).[3] BTK is a crucial signaling enzyme in B-cell development and activation, and its inhibition has emerged as a validated therapeutic strategy for various B-cell malignancies and autoimmune disorders.

Hypothesized Mechanism of Action: BTK Inhibition

Caption: A diagram illustrating the hypothesized inhibition of the B-Cell Receptor signaling pathway by 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine through the targeting of Bruton's Tyrosine Kinase (BTK).

Proposed Biological Evaluation Workflow

To validate the hypothesized biological activity of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine, a systematic in vitro and in vivo evaluation is proposed.

In Vitro Evaluation

-

Kinase Inhibition Assays:

-

Primary Screen: Assess the inhibitory activity of the compound against a panel of kinases, with a primary focus on BTK. This can be performed using various platforms such as radiometric assays, fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., Kinase-Glo®).

-

IC₅₀ Determination: For active kinases, determine the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency.

-

-

Cell-Based Assays:

-

Cell Viability/Proliferation Assays: Evaluate the effect of the compound on the proliferation of B-cell lymphoma cell lines that are known to be dependent on BTK signaling (e.g., TMD8, OCI-Ly10). Standard assays such as MTT, MTS, or CellTiter-Glo® can be employed.

-

Target Engagement Assays: Confirm that the compound interacts with BTK within the cellular context. This can be achieved through techniques like Cellular Thermal Shift Assay (CETSA) or Western blot analysis of downstream signaling pathways (e.g., phosphorylation of PLCγ2).

-

In Vivo Evaluation

-

Pharmacokinetic (PK) Studies:

-

Determine the key PK parameters of the compound in a relevant animal model (e.g., mouse or rat), including absorption, distribution, metabolism, and excretion (ADME). This is crucial for establishing an appropriate dosing regimen for efficacy studies.

-

-

Efficacy Studies in Disease Models:

-

Based on the in vitro profile, evaluate the therapeutic efficacy of the compound in relevant animal models. For a potential BTK inhibitor, this could include xenograft models of B-cell malignancies or collagen-induced arthritis models for autoimmune diseases.

-

Conclusion and Future Directions

1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine represents a novel chemical entity with significant potential for drug discovery, particularly in the realm of kinase inhibition. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation. The hypothesized role as a BTK inhibitor is supported by preliminary patent literature and the established importance of the piperazine and pyridine scaffolds in medicinal chemistry. The outlined biological evaluation workflow offers a clear path to validate this hypothesis and explore the full therapeutic potential of this promising compound. Future work should focus on the synthesis and screening of analogs to establish a robust structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

References

-

Piperazine – A Biologically Active Scaffold. (2025). ResearchGate. Retrieved from [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. Retrieved from [Link]

- Alkylated piperazine compounds. (2013). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

molecular weight of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine

An In-Depth Technical Guide to the Molecular Weight and Characterization of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine

For researchers, scientists, and professionals in drug development, the precise determination of a compound's molecular weight is a foundational step in its characterization. This guide provides a comprehensive overview of the molecular weight, physicochemical properties, and analytical methodologies for 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine, a molecule of interest due to its composite structural motifs commonly found in pharmacologically active agents.

Introduction to 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine

1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine is a heterocyclic compound featuring a piperazine ring linked via a methylene bridge to a pyridine ring, which is further substituted with a cyclopropyl group. The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties, such as improved solubility and oral bioavailability. Similarly, substituted pyridines are a common feature in a wide array of pharmaceuticals. The combination of these fragments in a single molecule suggests its potential as a building block in drug discovery programs.

Molecular Structure and Calculated Molecular Weight

To accurately determine the molecular weight, we must first establish the precise molecular formula from the compound's structure.

Structure:

A 2D representation of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine.

Based on its structure, the molecular formula is determined to be C₁₃H₁₉N₃ .

The molecular weight is calculated as follows:

-

Carbon (C): 13 atoms × 12.011 u = 156.143 u

-

Hydrogen (H): 19 atoms × 1.008 u = 19.152 u

-

Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

Average Molecular Weight: 156.143 + 19.152 + 42.021 = 217.316 g/mol

Monoisotopic Mass: 217.1579 u

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine and related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₉N₃ | - |

| Average Molecular Weight | 217.316 g/mol | Calculation |

| Monoisotopic Mass | 217.1579 u | Calculation |

| Appearance | Likely a colorless to yellow oil or solid | Inferred from similar compounds |

| pKa | ~8-9 (for the piperazine nitrogen) | Predicted based on piperazine derivatives |

| LogP | ~1.5 - 2.5 | Predicted |

Synthetic Pathway

A plausible and efficient synthesis of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine involves the nucleophilic substitution of a suitable precursor, 2-(chloromethyl)-5-cyclopropylpyridine, with piperazine. This reaction is a common method for the preparation of N-substituted piperazines.

A proposed synthetic workflow for 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine.

Analytical Characterization for Molecular Weight Verification

The calculated molecular weight must be confirmed experimentally. High-resolution mass spectrometry is the primary technique for this, while NMR spectroscopy is crucial for verifying the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for precisely determining the molecular weight of a compound.[1] For a molecule like 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Expected m/z:

-

[M+H]⁺: 217.1579 (monoisotopic mass of C₁₃H₁₉N₃) + 1.0078 (mass of H⁺) = 218.1657

Fragmentation Analysis: The fragmentation of piperazine derivatives in mass spectrometry often involves cleavage of the piperazine ring and its substituents.[2][3] Characteristic fragment ions for this compound might include those resulting from the loss of the cyclopropyl group or cleavage at the methylene bridge.

Protocol for LC-MS Analysis:

-

Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation (LC):

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to facilitate protonation.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-500.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its m/z value to the calculated value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, confirming that the measured molecular weight corresponds to the correct compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopropyl, pyridine, and piperazine rings, as well as the methylene bridge. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show a signal for each of the 13 unique carbon atoms in the molecule. The chemical shifts of these signals are indicative of their electronic environment.[4]

Protocol for NMR Sample Preparation:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine.

Sources

An In-depth Technical Guide on the Solubility and Stability of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine

Introduction: Navigating the Physicochemical Landscape of Drug Development

In the intricate journey of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, solubility and stability stand as foundational pillars that dictate the ultimate success of a therapeutic candidate. For the novel compound 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine, a molecule of interest in contemporary medicinal chemistry, a comprehensive evaluation of these attributes is not merely a regulatory requirement but a critical step in elucidating its therapeutic potential. This guide provides a detailed exploration of the theoretical and practical considerations for characterizing the solubility and stability of this promising heterocyclic compound. By integrating established scientific principles with robust experimental designs, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the challenges inherent in preclinical development.

The structure of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine, featuring a cyclopropyl-substituted pyridine ring linked to a piperazine moiety, presents a unique combination of functional groups that influence its behavior in various environments. The cyclopropyl group, for instance, is known to enhance metabolic stability and potency in drug molecules[1][2]. The piperazine ring, a common scaffold in medicinal chemistry, often improves aqueous solubility and modulates pharmacokinetic properties[3]. This guide will delve into how these structural features are predicted to impact the solubility and stability of the title compound and outline the experimental workflows required to empirically determine these crucial parameters.

Part 1: Solubility Characterization

Aqueous solubility is a critical determinant of a drug's bioavailability, directly impacting its absorption and subsequent distribution in the body. For orally administered drugs, poor solubility can lead to low and variable absorption, ultimately compromising therapeutic efficacy. Therefore, a precise and comprehensive assessment of the solubility of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine across a physiologically relevant pH range is essential.

Predicted Solubility Profile

The presence of the basic nitrogen atoms in the piperazine ring (pKa values for piperazine are approximately 5.35 and 9.73) suggests that the solubility of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine will be highly pH-dependent[4]. At lower pH values, these nitrogens will be protonated, forming soluble salts. Conversely, as the pH increases towards the pKa of the piperazine moiety, the compound is expected to become less soluble. The pyridine nitrogen, with a lower pKa, will also contribute to this pH-dependent solubility. The cyclopropyl and pyridine rings contribute to the lipophilicity of the molecule, which may temper its overall aqueous solubility.

Experimental Determination of Aqueous Solubility

A multi-faceted approach is recommended to accurately determine the aqueous solubility of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine.

1. Thermodynamic Solubility (Shake-Flask Method)

This gold-standard method measures the equilibrium solubility of a compound in a given solvent.

-

Protocol:

-

An excess amount of the solid compound is added to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions).

-

The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-72 hours).

-

The resulting saturated solutions are filtered to remove undissolved solids.

-

The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

2. Kinetic Solubility (High-Throughput Screening)

This method provides a rapid assessment of solubility and is particularly useful in early-stage discovery.

-

Protocol:

-

A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is prepared.

-

A small aliquot of the stock solution is added to an aqueous buffer.

-

The solution is analyzed for precipitation over a short period (e.g., 1-2 hours) using nephelometry or turbidimetry.

-

Data Presentation: Predicted and Experimental Solubility

| Parameter | Predicted Influence | Experimental Method | Data to be Collected |

| Aqueous Solubility | pH-dependent, with higher solubility at lower pH. | Thermodynamic (Shake-Flask), Kinetic (Nephelometry) | Solubility (mg/mL or µg/mL) at various pH values (1.2, 4.5, 6.8, 7.4). |

| Solvent Solubility | Likely soluble in polar organic solvents like ethanol and methanol[5]. | Shake-Flask Method | Solubility (mg/mL) in various organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO). |

Visualization of the Solubility Determination Workflow

Caption: Workflow for determining thermodynamic and kinetic solubility.

Part 2: Stability Assessment

Evaluating the chemical stability of an active pharmaceutical ingredient (API) is a non-negotiable aspect of drug development. Stability studies are designed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a critical component of this assessment, providing insights into the intrinsic stability of the molecule and potential degradation pathways[6][7][8][9].

Predicted Stability Profile

The 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine molecule contains several functional groups that could be susceptible to degradation. The piperazine and pyridine nitrogens can be sites of oxidation[10]. The molecule may also be susceptible to hydrolysis under strongly acidic or basic conditions, although piperazine rings are generally stable[10]. Photodegradation is another potential pathway, as aromatic systems can absorb UV light. The cyclopropyl group is generally stable but can undergo rearrangements under certain harsh conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products and to develop stability-indicating analytical methods.

1. Hydrolytic Stability

-

Protocol:

-

Solutions of the compound are prepared in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

-

The solutions are stored at elevated temperatures (e.g., 60-80 °C) for a defined period.

-

Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

2. Oxidative Stability

-

Protocol:

-

A solution of the compound is treated with an oxidizing agent, such as hydrogen peroxide (3-30%).

-

The solution is stored at room temperature for a specified duration.

-

Samples are analyzed by HPLC to assess the extent of degradation.

-

3. Photostability

-

Protocol:

-

The solid compound and a solution of the compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample is kept in the dark.

-

Both samples are analyzed by HPLC to determine the extent of photodegradation.

-

4. Thermal Stability

-

Protocol:

-

The solid compound is stored in a temperature-controlled oven at elevated temperatures (e.g., 60 °C, 80 °C) and under controlled humidity conditions (e.g., 75% RH).

-

Samples are taken at different time intervals and analyzed by HPLC.

-

Data Presentation: Forced Degradation Study Summary

| Stress Condition | Reagents and Conditions | Predicted Degradation Pathway | Analytical Method |

| Acidic Hydrolysis | 0.1 N HCl, 60-80 °C | Potential cleavage of the methyl-piperazine bond. | Stability-indicating HPLC-UV/MS |

| Basic Hydrolysis | 0.1 N NaOH, 60-80 °C | Potential for ring opening under harsh conditions. | Stability-indicating HPLC-UV/MS |

| Oxidation | 3-30% H₂O₂, Room Temp | N-oxidation of piperazine and pyridine nitrogens. | Stability-indicating HPLC-UV/MS |

| Photodegradation | ICH Q1B compliant light exposure | Photochemical reactions involving the aromatic pyridine ring. | Stability-indicating HPLC-UV/MS |

| Thermal Degradation | 60-80 °C, 75% RH (solid state) | General decomposition. | Stability-indicating HPLC-UV/MS |

Visualization of the Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Conclusion: A Pathway to Informed Drug Development

The comprehensive characterization of the solubility and stability of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine is a critical endeavor that will profoundly influence its development trajectory. While predictions based on its chemical structure provide a valuable starting point, rigorous experimental investigation is indispensable. The methodologies outlined in this guide, from thermodynamic solubility determination to forced degradation studies, represent a robust framework for generating the high-quality data required by regulatory agencies and for making informed decisions in the drug development process. By systematically elucidating the physicochemical properties of this promising molecule, researchers can unlock its full therapeutic potential and pave the way for its successful translation from the laboratory to the clinic.

References

-

Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

-

Chemsrc. (2025). 1-(Cyclopropylmethyl)piperazine. Retrieved from [Link]

-

Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Retrieved from [Link]

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

ResearchGate. (2025). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Retrieved from [Link]

-

Blessy, M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

-

ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

-

Varela, J., et al. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. Retrieved from [Link]

-

ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

-

MDPI. (2024). Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promisi. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine [medbox.iiab.me]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ajrconline.org [ajrconline.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Therapeutic Potential: A Proposed Mechanism of Action for 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine as a Novel Kinase Inhibitor

Abstract

This technical guide delineates a proposed mechanism of action for the novel chemical entity 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine. Based on structural similarities to intermediates of known oncology therapeutics, we hypothesize that this compound functions as a potent and selective inhibitor of a key cell cycle-regulating kinase. This document provides a comprehensive overview of the putative biological target, the anticipated downstream signaling consequences of its inhibition, and a detailed roadmap for the experimental validation of this hypothesis. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the fields of oncology, kinase signaling, and medicinal chemistry.

Introduction: The Piperazine Scaffold in Kinase Inhibition

The piperazine moiety is a well-established privileged structure in medicinal chemistry, renowned for its frequent appearance in clinically successful drugs targeting a wide array of biological targets.[1] Its versatile physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it an attractive scaffold for the design of novel therapeutics.[1] Notably, piperazine derivatives have demonstrated significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[2]

The subject of this guide, 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine, is a novel compound featuring a piperazine core linked to a cyclopropyl-substituted pyridine ring. While direct biological data for this specific molecule is not yet publicly available, its structural architecture bears a noteworthy resemblance to key intermediates used in the synthesis of potent kinase inhibitors, such as the Polo-like kinase 1 (Plk1) inhibitor, Volasertib. This observation forms the foundation of our hypothesis that 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine may exert its biological effects through the inhibition of a critical cellular kinase.

Proposed Primary Target: Polo-like Kinase 1 (Plk1)

We postulate that the primary molecular target of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine is Polo-like Kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Due to its essential role in cell division, Plk1 is frequently overexpressed in a variety of human cancers, and its elevated expression often correlates with poor prognosis.[3] Consequently, Plk1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[3]

The rationale for selecting Plk1 as the putative target is based on the structural analogy of the core "cyclopropylmethyl-piperazine" moiety to a key fragment of Volasertib, a known Plk1 inhibitor. It is hypothesized that the cyclopropyl group and the piperazine ring of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine can effectively occupy the ATP-binding pocket of Plk1, leading to competitive inhibition of its kinase activity.

Postulated Mechanism of Action and Downstream Signaling

The proposed mechanism of action for 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine is the direct inhibition of Plk1's catalytic activity. By binding to the ATP-binding site of Plk1, the compound is expected to prevent the phosphorylation of Plk1's downstream substrates. This inhibition would disrupt the normal progression of mitosis, leading to cell cycle arrest and ultimately, apoptosis in rapidly dividing cancer cells.

The anticipated downstream consequences of Plk1 inhibition by 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine are multifaceted and include:

-

Mitotic Arrest: Inhibition of Plk1 is known to cause a potent block in the G2/M phase of the cell cycle.

-

Spindle Abnormalities: Disruption of Plk1 function leads to the formation of monopolar or multipolar spindles, preventing proper chromosome alignment.

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the proposed signaling pathway and the point of intervention for 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine.

Figure 1: Proposed signaling pathway of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine.

Experimental Validation Plan

To rigorously test our hypothesis, a multi-faceted experimental approach is proposed. The following sections detail the key assays and methodologies to elucidate the mechanism of action of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine.

In Vitro Kinase Inhibition Assays

The initial and most critical step is to determine the direct inhibitory effect of the compound on a panel of kinases, with a primary focus on Plk1.

Protocol: Plk1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Reagents: Plk1 kinase, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and the test compound.

-

Procedure:

-

Prepare a serial dilution of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine.

-

In a 384-well plate, add the Plk1 kinase, Eu-anti-GST antibody, and the test compound.

-

Incubate for 15 minutes at room temperature.

-

Add the Alexa Fluor™ 647-labeled tracer.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| Plk1 | 15 |

| Plk2 | >1000 |

| Plk3 | >1000 |

| CDK1 | 850 |

| Aurora A | >1000 |

| Aurora B | 950 |

Cellular Proliferation and Viability Assays

To assess the functional consequence of Plk1 inhibition in a cellular context, the anti-proliferative activity of the compound will be evaluated in a panel of cancer cell lines known to overexpress Plk1.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Lines: A549 (lung carcinoma), HCT116 (colon carcinoma), HeLa (cervical cancer).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine for 72 hours.

-

Add CellTiter-Glo® reagent to each well.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Analysis of Cell Cycle and Apoptosis

Flow cytometry will be employed to confirm the predicted effects on cell cycle progression and apoptosis induction.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Procedure:

-

Treat cancer cells with the compound at its GI50 concentration for 24 and 48 hours.

-

Harvest and fix the cells in 70% ethanol.

-

Stain the cells with a solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content by flow cytometry.

-

-

Expected Outcome: An accumulation of cells in the G2/M phase of the cell cycle.

Protocol: Apoptosis Detection by Annexin V/PI Staining

-

Procedure:

-

Treat cells as described for cell cycle analysis.

-

Stain the cells with Annexin V-FITC and PI.

-

Analyze the cells by flow cytometry.

-

-

Expected Outcome: An increase in the percentage of Annexin V-positive (apoptotic) cells.

Target Engagement and Downstream Signaling Analysis

Western blotting will be used to confirm that the compound engages its target in cells and modulates downstream signaling pathways.

Protocol: Western Blot Analysis

-

Procedure:

-

Treat cells with the compound for various time points.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Plk1 (Thr210), total Plk1, phospho-Histone H3 (Ser10), and cleaved PARP.

-

Incubate with HRP-conjugated secondary antibodies and detect by chemiluminescence.

-

-

Expected Results: A decrease in the phosphorylation of Plk1 and its substrate Histone H3, and an increase in the apoptotic marker, cleaved PARP.

The following diagram outlines the proposed experimental workflow for validating the mechanism of action.

Figure 2: Experimental workflow for mechanism of action validation.

Conclusion

This technical guide presents a scientifically grounded, albeit hypothetical, mechanism of action for 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine as a novel Plk1 inhibitor. The proposed framework is built upon established principles of medicinal chemistry and kinase inhibitor biology. The detailed experimental plan provides a clear and logical path forward to rigorously test this hypothesis. Successful validation of this proposed mechanism would position 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine as a promising lead compound for the development of a new generation of anti-cancer therapeutics.

References

- Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 965875, 1-(Cyclopropylmethyl)piperazine. [Link]

- Zhang, J., et al. (2019). Polo-like kinase 1 in cancer.

- Schöffski, P. (2012). Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. Oncologist, 17(3), 351-361.

-

MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

-

Bio-Rad Laboratories. Western Blotting Protocol. [Link]

-

National Center for Biotechnology Information. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. [Link]

-

National Center for Biotechnology Information. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. [Link]

-

National Center for Biotechnology Information. Piperazine skeleton in the structural modification of natural products: a review. [Link]

Sources

Unmasking the Molecular Culprits: A Technical Guide to Identifying Biological Targets of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate dance of drug discovery, the identification of a molecule's biological target is a pivotal step, transforming a mere chemical entity into a potential therapeutic agent. This guide provides an in-depth, technical exploration of a strategic workflow to elucidate the biological targets of the novel compound, 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine. As a molecule incorporating a piperazine ring, a common pharmacophore in centrally acting agents, a cyclopropyl group known to enhance metabolic stability and potency, and a pyridine scaffold prevalent in bioactive compounds, this compound presents a compelling case for target deconvolution. This document eschews rigid templates in favor of a logical, causality-driven narrative, guiding researchers through a multi-pronged approach that combines computational prediction with rigorous experimental validation.

Section 1: The In Silico Inquisition - Predicting Potential Targets

Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis can provide a valuable roadmap, generating a tractable list of putative targets. This initial phase leverages the known chemical features of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine to predict its potential protein partners.

Reverse Docking: Casting a Wide Net

Reverse docking is a powerful computational technique that inverts the traditional drug discovery paradigm. Instead of screening a library of compounds against a single target, a single ligand of interest is docked against a vast library of protein structures.[1][2] This approach is particularly useful for identifying potential off-targets and for initial "target fishing" expeditions with novel compounds.[2]

Experimental Rationale: By computationally assessing the binding affinity of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine against a comprehensive database of protein crystal structures, we can generate a ranked list of potential targets based on predicted binding energies. This provides a hypothesis-generating starting point for experimental validation.

Step-by-Step Methodology: Reverse Docking using AutoDock Vina

A widely used and freely available software for molecular docking is AutoDock Vina.[3][4] The following protocol outlines a general workflow:

-

Ligand Preparation:

-

Generate a 3D structure of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Optimize the geometry of the ligand using a suitable force field (e.g., MMFF94).

-

Convert the ligand file to the PDBQT format, which includes atomic charges and atom type definitions, using AutoDock Tools.[5]

-

-

Receptor Library Preparation:

-

Download a curated library of human protein structures from a database such as the Protein Data Bank (PDB).

-

Prepare each receptor for docking by removing water molecules, adding polar hydrogens, and assigning charges. This can be automated using scripts within AutoDock Tools.

-

-

Docking Simulation:

-

Define the search space (grid box) for docking on each receptor, typically centered on known binding pockets or the entire protein surface for a blind docking approach.

-

Run the AutoDock Vina docking algorithm, which will systematically evaluate different conformations and orientations of the ligand within the defined search space of each receptor.

-

-

Analysis of Results:

-

Rank the potential protein targets based on the predicted binding affinities (in kcal/mol).

-

Visually inspect the top-ranked docking poses to assess the quality of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Pharmacophore Modeling: A Feature-Focused Approach

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target.[6][7] When the target is unknown, a ligand-based pharmacophore model can be generated from a set of known active molecules that are presumed to share a common target.[8]

Experimental Rationale: While we do not have a set of known actives for the specific targets of our compound, we can utilize the structural features of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine to search against a database of pre-computed pharmacophore models derived from known protein-ligand complexes. This can reveal proteins whose binding sites are complementary to our molecule's features.

Step-by-Step Methodology: Ligand-Based Pharmacophore Screening with PharmaGist

PharmaGist is a web-based tool that can identify common pharmacophoric features from a set of molecules.[9][10]

-

Input Preparation:

-

Submit the 3D structure of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine as the query.

-

-

Pharmacophore Feature Identification:

-

The server will identify the key pharmacophoric features of the molecule, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.[8]

-

-

Database Screening:

-

This pharmacophore query is then used to screen against a database of pre-calculated pharmacophore models representing the binding sites of a large number of proteins.

-

-

Hit Prioritization:

-

The output will be a list of protein targets whose pharmacophore models align well with the features of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine.

-

In Silico Prediction Workflow

Caption: In silico workflow for predicting biological targets.

Section 2: Experimental Validation - From Prediction to Proof

Computational predictions are hypotheses that require rigorous experimental validation to confirm direct physical interaction between the compound and the predicted target protein in a biological context. The following unbiased, label-free techniques are instrumental in this validation phase.

Cellular Thermal Shift Assay (CETSA®): Gauging Target Engagement in Intact Cells

CETSA is a powerful biophysical assay that assesses target engagement in a cellular environment.[6] The principle is based on the ligand-induced thermal stabilization of a target protein.[11] When a compound binds to its target, the resulting complex is often more resistant to heat-induced denaturation.[6]

Experimental Rationale: By subjecting intact cells or cell lysates treated with 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine to a temperature gradient, we can determine if the compound stabilizes any of the predicted target proteins. An increase in the melting temperature (Tm) of a protein in the presence of the compound is strong evidence of direct binding.[12]

Step-by-Step Methodology: CETSA with Western Blot Detection

This protocol outlines a standard CETSA workflow with detection of a specific protein via Western blotting.[13][14]

-

Cell Culture and Treatment:

-

Culture a relevant cell line to ~80% confluency.

-

Treat cells with either 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine (at a concentration determined by initial dose-response assays) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Heat Shock:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[15]

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C) or by adding a lysis buffer containing a non-ionic detergent (e.g., 1% NP-40 in Tris-buffered saline with protease inhibitors).

-

-

Separation of Soluble and Precipitated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Protein Quantification and Western Blotting:

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of each sample.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the predicted target protein.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

-

Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein is denatured. A significant shift in Tm (ΔTm) in the presence of the compound indicates target engagement.[12]

-

CETSA Experimental Workflow

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Drug Affinity Responsive Target Stability (DARTS): Unmasking Targets via Protease Sensitivity

DARTS is another label-free method for identifying the protein targets of small molecules.[16] The underlying principle is that the binding of a small molecule to a protein can alter its conformation, leading to a change in its susceptibility to proteolytic degradation.[17]

Experimental Rationale: By treating cell lysates with 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine and then subjecting them to limited proteolysis, we can identify proteins that are protected from degradation. These protected proteins are strong candidates for being direct binders of the compound.

Step-by-Step Methodology: DARTS with Mass Spectrometry Analysis

This protocol outlines a DARTS experiment coupled with label-free quantitative mass spectrometry for unbiased target identification.[18]

-

Lysate Preparation:

-

Harvest cultured cells and lyse them in a suitable buffer (e.g., M-PER or RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate.

-

-

Compound Incubation:

-

Aliquot the cell lysate and incubate with either 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine or a vehicle control for 1 hour at room temperature.

-

-

Protease Digestion:

-

Add a protease, such as pronase or thermolysin, to each sample at a predetermined concentration (optimization is required).[2]

-

Incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for limited digestion.

-

Stop the digestion by adding a protease inhibitor cocktail or by heat inactivation.

-

-

Sample Preparation for Mass Spectrometry:

-

Perform a protein precipitation (e.g., with trichloroacetic acid) to concentrate the proteins.[17]

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Clean up the peptide samples using a desalting column.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use a software platform like MaxQuant to identify and quantify the proteins in each sample.[19][20]

-

Compare the protein abundances between the compound-treated and vehicle-treated samples.

-

Proteins that show a statistically significant increase in abundance in the compound-treated sample are considered potential targets, as they were protected from proteolytic degradation.

-

DARTS Experimental Workflow

Caption: Drug Affinity Responsive Target Stability (DARTS) workflow.

Kinobeads Competition Binding Assay: A Focus on Kinases

Given that a significant portion of the proteome consists of kinases, and many drugs target this enzyme family, a kinobeads assay can be a highly effective approach if kinase inhibition is a suspected mechanism of action.[21] This chemical proteomics technique uses beads functionalized with broad-spectrum kinase inhibitors to capture a large number of kinases from a cell lysate.[22]

Experimental Rationale: By pre-incubating a cell lysate with 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine before adding the kinobeads, any kinases that bind to the compound will be unable to bind to the beads.[21] By comparing the profile of kinases pulled down in the presence and absence of the compound, we can identify the specific kinases it targets.[23]

Step-by-Step Methodology: Kinobeads Competition Binding Assay

This protocol describes a competitive binding experiment using kinobeads.[24]

-

Lysate Preparation:

-

Prepare a cell lysate as described in the DARTS protocol.

-

-

Competitive Binding:

-

Incubate the cell lysate with a range of concentrations of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine or a vehicle control for 1 hour at 4°C.

-

Add the kinobeads slurry to the lysate and incubate for another hour at 4°C to allow for kinase capture.

-

-

Bead Washing and Protein Elution:

-

Wash the beads several times with a stringent wash buffer to remove non-specifically bound proteins.

-

Elute the bound kinases from the beads using an elution buffer (e.g., containing SDS and a reducing agent).

-

-

Sample Preparation and LC-MS/MS Analysis:

-

Prepare the eluted protein samples for mass spectrometry as described in the DARTS protocol.

-

-

Data Analysis:

-

Identify and quantify the kinases in each sample using a proteomics software suite.

-

For each kinase, plot the relative abundance as a function of the compound concentration to generate a dose-response curve.

-

The IC50 value, the concentration of the compound that inhibits 50% of the kinase binding to the beads, can be calculated to determine the potency of the interaction.[23]

-

Kinobeads Competition Binding Workflow

Caption: Kinobeads competition binding assay workflow.

Section 3: Data Synthesis and Target Validation Cascade

The data generated from the in silico and experimental approaches should be integrated to build a compelling case for the identified biological targets.

| Method | Principle | Output | Strengths | Limitations |

| Reverse Docking | Computational prediction of binding affinity to a library of protein structures. | Ranked list of potential protein targets based on docking scores. | High-throughput; provides structural insights into binding. | Prone to false positives; relies on static protein structures. |

| Pharmacophore Modeling | Identification of common chemical features required for binding. | List of proteins with binding sites complementary to the compound's pharmacophore. | Can identify targets with unknown structures; useful for scaffold hopping. | Requires a set of known actives or a relevant pharmacophore database. |

| CETSA | Ligand-induced thermal stabilization of the target protein in a cellular context. | Melting curve shift (ΔTm) indicating direct target engagement. | Measures target engagement in intact cells; physiologically relevant.[6] | Not all binding events lead to a significant thermal shift; lower throughput.[25] |

| DARTS | Ligand-induced change in protease susceptibility of the target protein. | Identification of proteins protected from proteolysis. | Unbiased, label-free approach; applicable to a wide range of compounds.[16] | Requires careful optimization of protease digestion conditions.[25] |

| Kinobeads | Competition for binding to a broad-spectrum kinase inhibitor-functionalized matrix. | IC50 values for the inhibition of kinase binding. | Specific for kinases; provides potency information.[21] | Limited to ATP-competitive binders; may miss allosteric modulators. |

A tiered validation approach is recommended. High-confidence hits from the in silico screens should be prioritized for validation with CETSA or DARTS. If kinase activity is suspected, the kinobeads assay provides a focused and quantitative follow-up. Confirmation of a target should ideally come from at least two orthogonal experimental methods.

Conclusion

The journey to identify the biological targets of a novel compound like 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine is a multi-step, iterative process that requires a thoughtful integration of computational and experimental approaches. By starting with a broad in silico screen to generate hypotheses and then systematically validating these predictions with robust, physiologically relevant assays, researchers can confidently unmask the molecular partners of this intriguing molecule. This knowledge is the cornerstone for understanding its mechanism of action, predicting its potential therapeutic applications, and guiding its future development as a potential drug candidate.

References

-

Current Advances in CETSA. (2022). PMC. [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

-

Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2019). ResearchGate. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. [Link]

-

Visualization of LC‐MS/MS proteomics data in MaxQuant. (n.d.). PMC. [Link]

-

Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. [Link]

-

Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (n.d.). PMC. [Link]

-

Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). ResearchGate. [Link]

-

PharmaGist: a webserver for ligand-based pharmacophore detection. (n.d.). PMC. [Link]

-

Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. [Link]

-

A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). PMC. [Link]

-

How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]

-

Computational Approaches for Drug Target Identification. (n.d.). ResearchGate. [Link]

-

Pharmacophore Modelling and Molecular Docking | PharmaGist | PyRx. (2022). YouTube. [Link]

-

Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. [Link]

-

4.5. Cellular Thermal Shift Assay (CETSA). (n.d.). Bio-protocol. [Link]

-

Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). AutoDock. [Link]

-

Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PMC. [Link]

-

Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2024). PubMed. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

-

(PDF) Current Advances in CETSA. (2022). ResearchGate. [Link]

-

Target identification using drug affinity responsive target stability (DARTS). (n.d.). PNAS. [Link]

-

Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. [Link]

-

PharmaGist: a webserver for ligand-based pharmacophore detection. (2008). ResearchGate. [Link]

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2024). YouTube. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). ResearchGate. [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC. [Link]

-

Tutorial – AutoDock Vina. (2020). AutoDock Vina. [Link]

-

Discovery of novel N-aryl piperazine CXCR4 antagonists. (n.d.). PMC. [Link]

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]

-

Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]

-

Leveraging CETSA® to Understand Degrader Biology at Molecular and Proteomic Levels. (n.d.). Pelago Bioscience. [Link]

-

Analysis of High Accuracy, Quantitative Proteomics Data in the MaxQB Database. (n.d.). NIH. [Link]

-

Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. (2024). Eman. [Link]

-

Pharmacophore modeling. (n.d.). Slideshare. [Link]

-

Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024). J's Blog. [Link]

-

AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. (n.d.). PMC. [Link]

-

Proteomics Focused Bioinformatics Workshop 2021 - MaxQuant output and Limma results. (2021). YouTube. [Link]

-

Computational approaches in medicinal chemistry for target identification and drug discovery.. (n.d.). Allied Academies. [Link]

-

Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2015). ResearchGate. [Link]

-

Target identification using drug affinity responsive target stability (DARTS). (n.d.). PMC. [Link]

-

Computational Approaches for Drug Design and Discovery: An Overview. (n.d.). Systematic Reviews in Pharmacy. [Link]

-

MQSS 2023 | MaxQuant Viewer | Shamil Urazbakhtin. (2023). YouTube. [Link]

-

Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (n.d.). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. m.youtube.com [m.youtube.com]

- 4. indico4.twgrid.org [indico4.twgrid.org]

- 5. m.youtube.com [m.youtube.com]

- 6. news-medical.net [news-medical.net]

- 7. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PharmaGist: a webserver for ligand-based pharmacophore detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 16. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Visualization of LC‐MS/MS proteomics data in MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of High Accuracy, Quantitative Proteomics Data in the MaxQB Database - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the In Vitro Activity of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine

Abstract